Product packaging for Bis(5-nitropyridin-2-YL)sulfane(Cat. No.:CAS No. 2127-11-9)

Bis(5-nitropyridin-2-YL)sulfane

Cat. No.: B1607010
CAS No.: 2127-11-9
M. Wt: 278.25 g/mol
InChI Key: FEXMVHNVTSLEAK-UHFFFAOYSA-N
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Description

Bis(5-nitropyridin-2-yl)sulfane (CAS 2127-11-9) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C₁₀H₆N₄O₄S and a molecular weight of 278.24 g/mol, is a nitropyridine derivative of significant interest in medicinal and organic chemistry . Nitropyridines are recognized as privileged structural motifs and readily available precursors for constructing a wide range of mono- and polynuclear heterocyclic systems . As a member of this class, this compound serves as a valuable synthetic intermediate for the development of molecules with diverse biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties . Its structure, featuring two nitro groups, makes it a versatile building block for further chemical transformations, such as the synthesis of complex ligands and the generation of novel pharmacologically active scaffolds . This product is intended For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to safe laboratory practices, as the compound may cause skin and eye irritation (H315-H319) . For optimal stability, it is recommended to store this compound under an inert atmosphere and at cool temperatures (2-8°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4O4S B1607010 Bis(5-nitropyridin-2-YL)sulfane CAS No. 2127-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(5-nitropyridin-2-yl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXMVHNVTSLEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325436
Record name BIS(5-NITROPYRIDIN-2-YL)SULFANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-11-9
Record name 2127-11-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BIS(5-NITROPYRIDIN-2-YL)SULFANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Advanced Precursor Derivatization of Bis 5 Nitropyridin 2 Yl Sulfane

Established Synthetic Methodologies

The synthesis of Bis(5-nitropyridin-2-YL)sulfane can be approached through several key pathways, primarily involving the use of nitropyridine derivatives or the transformation of related disulfane (B1208498) compounds.

Routes Involving Nitropyridine Derivatives

A primary and logical route to this compound involves the use of 2-substituted-5-nitropyridine precursors. A common and reactive precursor for this type of synthesis is 2-chloro-5-nitropyridine (B43025) . The synthesis of this precursor is well-documented and can be achieved through various methods. For instance, 2-aminopyridine (B139424) can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-amino-5-nitropyridine. broadpharm.com This intermediate can then be converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction followed by hydrolysis. broadpharm.com Finally, chlorination of 2-hydroxy-5-nitropyridine using a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride affords 2-chloro-5-nitropyridine in high yield. lookchem.combldpharm.com

An alternative synthesis of 2-chloro-5-nitropyridine starts from 3-nitropyridine, which is reacted with dichlorine monoxide in the presence of an alkali and a chloride salt. broadpharm.comlookchem.com

With 2-chloro-5-nitropyridine in hand, the formation of the thioether linkage in this compound can be accomplished by a nucleophilic substitution reaction with a sulfide (B99878) source, such as sodium sulfide. The electron-withdrawing nitro group in the para-position to the chlorine atom activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, facilitating the displacement of the chloride by the sulfide ion to form the desired product.

Table 1: Synthesis of 2-chloro-5-nitropyridine Precursor

Starting MaterialKey ReagentsIntermediate(s)Product
2-AminopyridineConc. H₂SO₄, Fuming HNO₃; NaNO₂, HCl; POCl₃2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine2-Chloro-5-nitropyridine
3-NitropyridineDichlorine monoxide, Alkali, Chloride salt-2-Chloro-5-nitropyridine

Synthesis from Related Disulfane Compounds

Another established method for preparing this compound involves the reduction of its corresponding disulfane, 1,2-Bis(5-nitropyridin-2-yl)disulfane . This disulfane is commercially available and serves as a stable precursor. broadpharm.comambeed.com The conversion of the disulfane to the sulfane can be achieved using various reducing agents. Phosphine reagents, such as triphenylphosphine (B44618), are commonly employed for the desulfurization of disulfanes to form thioethers. The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which then collapses to yield the sulfane and triphenylphosphine sulfide.

This approach offers an alternative pathway to the direct synthesis from 2-chloro-5-nitropyridine and can be particularly useful when the disulfane is more readily accessible or when milder reaction conditions are preferred.

This compound as a Key Synthetic Intermediate

The reactivity of the nitropyridine moieties and the central sulfur atom in this compound make it a versatile intermediate for the synthesis of more elaborate molecules.

Integration into Complex Molecular Architectures

The nitropyridine units within this compound are amenable to further functionalization. The nitro groups can be reduced to amino groups, which then serve as handles for a wide range of chemical transformations. For example, the resulting amino-substituted bis(pyridin-2-yl)sulfane can be used to construct complex heterocyclic systems. These amino groups can be diazotized and converted to other functional groups, or they can participate in condensation reactions to form imines or amides. This versatility allows for the integration of the bis(pyridin-2-yl)sulfane core into larger, more complex molecular scaffolds, which is a common strategy in the development of bioactive compounds. researchgate.netnih.gov For instance, nitropyridine derivatives are known to be precursors in the synthesis of various biologically active molecules, including those with potential applications in medicinal chemistry. researchgate.netnih.gov

Role in Multi-step Organic Synthesis

In the context of multi-step organic synthesis, this compound can be considered a "building block". lookchem.com Its pre-formed diaryl sulfide structure allows for the efficient introduction of this motif into a target molecule. The subsequent chemical manipulations of the nitro groups, as mentioned above, are key steps in a longer synthetic sequence. For example, after reduction of the nitro groups, the resulting diamine can be used in cyclization reactions to form fused heterocyclic systems, a common feature in many pharmaceutical agents and functional materials. The ability to perform these transformations makes this compound a valuable component in the strategic assembly of complex organic molecules.

Elucidation of Molecular and Electronic Structures of Bis 5 Nitropyridin 2 Yl Sulfane

Computational and Theoretical Investigations

Theoretical studies are indispensable for complementing experimental data, offering a molecular-level picture that is often inaccessible through empirical methods alone. For a molecule such as "Bis(5-nitropyridin-2-YL)sulfane," computational chemistry serves to predict its geometry, electronic landscape, and dynamic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations for "this compound" would typically be initiated with a geometry optimization to determine the lowest energy conformation of the molecule. This involves finding the arrangement of atoms that minimizes the total electronic energy. For nitropyridine derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p) or more extensive sets for higher accuracy.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to predict the molecule's reactivity. Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For "this compound," the nitro groups are expected to create strongly electron-deficient (positive potential) areas, while the sulfur atom and pyridine (B92270) nitrogen atoms would likely represent regions of higher electron density (negative potential).

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the nature of chemical bonding and intramolecular interactions within "this compound," Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are employed on the DFT-calculated electron density.

QTAIM Analysis: This method partitions the molecular electron density into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key properties at the BCP include:

Electron Density (ρ(r)): The magnitude of the electron density at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Total Energy Density (H(r)): The sign of H(r) also helps to distinguish between covalent (negative) and non-covalent (positive) interactions.

An application of QTAIM to "this compound" would elucidate the precise nature of the C-S, C-N, N-O, and other intramolecular bonds, quantifying their degree of covalency and strength.

NBO Analysis: Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds. This analysis is particularly useful for understanding charge transfer and hyperconjugative interactions. For "this compound," NBO analysis would quantify:

Natural Atomic Charges: Providing a chemically intuitive picture of the charge distribution across the atoms.

Donor-Acceptor Interactions: The analysis identifies interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For instance, it could reveal hyperconjugative effects between the lone pairs of the sulfur atom and the antibonding orbitals of the pyridine rings, or the strong electron-withdrawing effects of the nitro groups.

Currently, specific QTAIM and NBO analysis results for "this compound" are not available in the cited scientific literature.

Molecular Dynamics Simulations

While quantum mechanical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. An MD simulation of "this compound" would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom.

MD simulations can be used to investigate:

Conformational Dynamics: The sulfide (B99878) bridge allows for rotational flexibility between the two nitropyridine rings. MD simulations can explore the accessible conformational space, identify the most stable conformers, and determine the energy barriers for rotation.

Solvation Structure: By simulating the compound in a solvent like water or an organic solvent, one can study the structure of the solvation shell around the molecule. This provides insight into solute-solvent interactions, which are crucial for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study how "this compound" molecules interact with each other in a condensed phase. This is vital for predicting properties of the solid state, such as crystal packing and binding energies.

As with other computational methods, specific MD simulation studies for "this compound" are not documented in the accessible literature. However, the methodology is well-suited to explore its dynamic behavior and intermolecular interactions.

Reactivity Profiles and Mechanistic Studies of Bis 5 Nitropyridin 2 Yl Sulfane

Coordination Chemistry and Ligand Properties

The coordination chemistry of Bis(5-nitropyridin-2-YL)sulfane is dictated by the presence of multiple potential donor sites: the two pyridine (B92270) nitrogen atoms and the central sulfur atom. The strong electron-withdrawing nature of the nitro groups at the 5-position of each pyridine ring significantly influences the electron density and, consequently, the donor properties of the nitrogen and sulfur atoms.

Interaction with Transition Metal Ions: Complex Formation and Geometries

This compound is expected to act as a versatile ligand, forming complexes with a variety of transition metal ions. While specific studies on this exact ligand are limited, the behavior of analogous bis(pyridyl) and N-donor pyridine ligands provides significant insight into its potential interactions. For instance, ligands containing pyridyl groups are known to form stable complexes with metals such as cadmium(II) and palladium(II). acs.orgrsc.org The geometry of the resulting complexes is highly dependent on the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

In a related system, a Schiff base ligand derived from 5-nitropyridine-2-amine has been used to synthesize Cu(II) and Zn(II) complexes. nih.gov In these complexes, the ligand coordinates to the metal centers, demonstrating the capability of the 5-nitropyridyl moiety to participate in complex formation. nih.gov The proposed structures for these complexes suggest that the nitrogen atom of the nitropyridine ring is a key coordination site. nih.gov

The flexibility of the thioether bridge in this compound allows the two pyridine rings to adopt various orientations, enabling it to act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center. In a study of bis(pyridin-3-ylmethyl)sulfane with mercury(II), the ligand bridged two metal ions, forming a one-dimensional coordination polymer with a zigzag chain structure. nih.gov This suggests that this compound could form similar polymeric structures. The resulting geometries can range from distorted tetrahedral to square-planar or octahedral, depending on the coordination number of the metal ion and the participation of other co-ligands or solvent molecules. acs.orgnih.gov

Table 1: Coordination Behavior of Structurally Related Ligands

LigandMetal Ion(s)Observed Coordination ModeResulting Structure/Geometry
Bis(pyridin-3-ylmethyl)sulfaneHg(II)Bridging, N,N'-coordination1D Zigzag Coordination Polymer
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenolCu(II), Zn(II)Chelation via imine-N, phenolic-O, and pyridine-NMononuclear complexes
4-substituted PyridinesPd(II)N-coordinationSquare-planar complexes
Bis(pyridyl) ancillary ligandsCd(II)N,N'-coordination1D, 2D, and 3D Coordination Polymers

Chelation Behavior and Donor Atom Preferences

The ambidentate nature of this compound presents interesting questions regarding its chelation behavior and the preference of its donor atoms. The molecule can potentially coordinate in a bidentate fashion using the two pyridine nitrogen atoms (N,N'-chelation) or in a tridentate manner involving both nitrogens and the central sulfur atom (N,S,N'-chelation).

Studies on electron-rich pyridines with substituents at the para-position show that coordination preferentially occurs at the pyridine-N atom, which is generally the most basic site. rsc.orgrsc.org However, the presence of the strongly electron-withdrawing nitro groups in this compound significantly reduces the basicity of the pyridine nitrogen atoms. This might enhance the relative donor strength of the sulfur atom.

Conversely, in the coordination polymer formed between bis(pyridin-3-ylmethyl)sulfane and the soft metal ion Hg(II), the sulfur atom of the ligand was surprisingly not bound to the metal. nih.gov The coordination occurred exclusively through the two pyridine nitrogen atoms from separate ligands. nih.gov This indicates a strong preference for N-donation over S-donation, even for a soft acid like Hg(II). This preference can be attributed to the steric accessibility and the electronic nature of the pyridine nitrogen lone pair. For this compound, a similar preference for N-coordination is likely, although chelation involving the sulfur atom cannot be entirely ruled out, especially with soft, sulfur-philic transition metals. The final coordination mode will be a delicate balance between the electronic properties of the metal ion and the ligand's donor atoms, as well as steric constraints. nih.gov

Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is largely governed by the electrophilic character of the pyridine rings, a direct consequence of the attached nitro groups, and the redox-active thioether linkage.

Nucleophilic Substitution Reactions

The pyridine rings in this compound are highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro groups. wikipedia.orgbyjus.com This facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. While the sulfane itself does not have a typical leaving group like a halide, substitution can occur at the hydrogen-bearing carbon atoms of the pyridine rings through mechanisms like Vicarious Nucleophilic Substitution (VNS).

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is effectively delocalized by the nitro group, particularly when it is positioned ortho or para to the site of attack. wikipedia.orglibretexts.org In this compound, the nitro group is para to the C-4 and ortho to the C-6 positions, making these sites susceptible to nucleophilic attack.

The VNS reaction is a specific type of nucleophilic substitution of hydrogen. In this process, a carbanion bearing a leaving group at the nucleophilic center attacks the electrophilic aromatic ring. acs.org This is followed by a base-induced β-elimination to restore aromaticity. acs.org For example, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products via the VNS pathway. acs.org Mechanistic studies show that the formation of a Meisenheimer-type adduct is the initial step. acs.org

Table 2: Key Features of Nucleophilic Substitution on Nitropyridines

Reaction TypeKey FeaturesRole of Nitro GroupIntermediate
SNAr Requires a leaving group; Ring is electron-poor. masterorganicchemistry.comActivates the ring; Stabilizes the intermediate via resonance. wikipedia.orgMeisenheimer Complex
VNS Substitution of hydrogen; Nucleophile has a leaving group. acs.orgActivates the ring; Stabilizes the intermediate; Directs the position of attack. acs.orgMeisenheimer-type Adduct

Redox Chemistry and Electron Transfer Processes

The thioether sulfur atom in this compound is susceptible to oxidation, while the nitro groups can undergo reduction. The oxidation of the sulfur atom typically proceeds in two stages, first to a sulfoxide (B87167) and then to a sulfone, upon reaction with common oxidizing agents. masterorganicchemistry.com

The rate of this oxidation is highly dependent on the electronic environment of the sulfur atom. nih.gov Thioethers with electron-donating groups are more nucleophilic and oxidize more readily. nih.gov In this compound, the electron-withdrawing nature of the 5-nitropyridin-2-yl groups decreases the electron density on the sulfur atom, making it less nucleophilic and therefore more resistant to oxidation compared to alkyl or simple aryl thioethers. Kinetic studies on various aryl thioethers have shown that electron-withdrawing substituents significantly slow down the rate of oxidation by agents like hydrogen peroxide. nih.govacs.org However, stronger oxidants like hypochlorite (B82951) can still oxidize even electron-poor thioethers rapidly. nih.govacs.org

The nitro groups on the pyridine rings are strong electron acceptors and can be reduced electrochemically or by chemical reducing agents. nih.gov The reduction of nitroaromatic compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding amino group. This process involves multiple electron and proton transfer steps. DFT studies on nitropyridine derivatives have been used to calculate properties like heats of formation and to assess their aromatic stability, which are related to their redox behavior. researchgate.nettandfonline.comresearchgate.net

Cleavage and Formation of Sulfur-Carbon Bonds

The formation of the C-S-C linkage in this compound can be achieved through several synthetic routes common for diaryl sulfides. A prevalent method involves the cross-coupling of an aryl halide with a thiol. organic-chemistry.org For this specific compound, this would likely involve the reaction of 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine (B18158) with a sulfur source like sodium sulfide (B99878), or the reaction of 5-nitro-2-pyridinethiol with a second equivalent of the halo-nitropyridine under basic conditions. Nickel or palladium catalysts are often employed to facilitate such C-S bond-forming reactions. organic-chemistry.org

The cleavage of the carbon-sulfur bonds in diaryl sulfides is generally challenging due to their stability. However, under specific conditions, this cleavage can be induced. For example, unusual cleavage of a non-ylidic C-S bond in a sulfonium (B1226848) ylide has been reported, catalyzed by palladium(II) complexes. rsc.org In the context of disulfides, which are related to sulfanes, selective S-C bond cleavage has been achieved using a chloride-induced radical process, although S-S bonds are typically weaker. rsc.org For this compound, reductive cleavage using strong reducing agents like sodium in liquid ammonia (B1221849) or oxidative cleavage under harsh conditions could potentially break the C-S bonds. Furthermore, episulfoxides have been shown to react with organometallic reagents to generate sulfenate anions, which can then be used to form new S-C or S-N bonds, showcasing a synthetic strategy involving the cleavage and formation of sulfur-centered bonds. acs.org

Cross-Coupling Reactions

The diaryl sulfide moiety in this compound presents potential for participation in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this compound are not readily found in current literature, the reactivity of analogous aryl thioethers has been explored. Nickel-catalyzed cross-coupling reactions, in particular, have proven effective for the activation of C–S bonds in aryl thioethers.

These reactions typically involve the coupling of an aryl thioether with an organometallic reagent, such as a Grignard reagent, or with another electrophile, like an aryl bromide. For instance, nickel-catalyzed protocols have been developed for the direct cross-coupling of aryl thioethers with aryl bromides, proceeding through the cleavage of the C-S bond to form biaryl products. acs.orgacs.org Similarly, nickel can catalyze the coupling of aryl thioethers with alkyl Grignard reagents, leading to the formation of alkylated arenes. rsc.org

The general mechanism for these transformations often involves the oxidative addition of the nickel catalyst to the C–S bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the final product and regenerate the active catalyst. The electron-deficient nature of the nitropyridine rings in this compound would likely render the C–S bond more susceptible to oxidative addition, potentially facilitating these coupling reactions under milder conditions compared to electron-rich diaryl sulfides.

Below is a table summarizing representative conditions for nickel-catalyzed cross-coupling reactions of aryl thioethers, which could serve as a starting point for exploring the reactivity of this compound.

Coupling PartnersCatalyst SystemAdditive/MediatorSolventTemperatureProduct Type
Aryl Thioether + Aryl BromideNickel Salt (e.g., NiCl₂)MagnesiumTetrahydrofuran (THF)Room TemperatureBiaryl
Aryl Thioether + Alkyl Grignard ReagentNickel Catalyst (e.g., NiCl₂(dppp))-Diethyl Ether or THFRoom Temperature to RefluxAlkylated Arene

It is important to note that the specific conditions and outcomes for this compound would need to be determined empirically.

Reactivity in Specific Chemical Environments

The reactivity of this compound in acidic and basic media is largely dictated by the properties of the nitropyridine moieties. The pyridine nitrogen atoms are basic and susceptible to protonation in acidic conditions. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Studies on the acid-base equilibria of various nitropyridines have shown that the pKa values for the conjugate acids of nitropyridines are considerably lower than that of the pyridinium (B92312) ion. rsc.org This decreased basicity means that stronger acidic conditions are required for complete protonation.

In strongly acidic solutions, protonation of the pyridine nitrogens would occur, forming the corresponding pyridinium salt. This would further enhance the electron-deficient character of the pyridine rings, making them highly susceptible to nucleophilic attack, though the sulfide linkage itself is generally stable to acidic conditions.

Under basic conditions, the compound is expected to be relatively stable. The electron-withdrawing nature of the nitro groups makes the protons on the pyridine rings more acidic than in pyridine itself, but deprotonation would still require a very strong base. The primary reactivity concern under basic conditions would be the potential for nucleophilic aromatic substitution, where a strong nucleophile could displace the sulfide or the nitro group, although the latter is generally less facile. The sulfide linkage is typically robust under basic conditions.

The photochemical behavior of this compound has not been specifically documented. However, the presence of the nitropyridine chromophores suggests that the molecule will absorb UV-Vis light and may undergo photochemical reactions. The photochemistry of nitroaromatic compounds is a rich and complex field. For instance, studies on 4-nitropyridine (B72724) have shown that it can undergo photochemical reactions in acidic solutions. acs.org

Generally, the photochemistry of nitroaromatics can proceed through several pathways upon excitation, including reduction of the nitro group, rearrangement, or photosubstitution reactions. The specific pathway taken depends on the wavelength of light, the solvent, and the presence of other reagents. For this compound, it is conceivable that irradiation could lead to photoreduction of one or both nitro groups to nitroso, hydroxylamino, or amino functionalities, especially in the presence of a hydrogen donor. Another possibility is the cleavage of the C-S bond, although this is likely a less favored pathway compared to reactions involving the nitro group, which is the primary chromophore. The excited states of aromatic N-oxides and related nitrogen heterocycles are known to be involved in various rearrangements and deoxygenation processes, suggesting that the excited state of the nitropyridine ring in this compound would be reactive. wur.nl Any detailed analysis of the photochemical reactivity would require dedicated experimental investigation.

Advanced Functional Applications and Emerging Research Fronts

Catalytic Applications

The electron-withdrawing nature of the nitro groups and the coordinating potential of the pyridine (B92270) nitrogen atoms and the sulfide (B99878) bridge suggest a significant, though still emerging, role for Bis(5-nitropyridin-2-YL)sulfane in catalysis.

While direct catalytic applications of this compound as a standalone catalyst are not extensively documented in current literature, its structural motifs are present in compounds with recognized catalytic and biological activities. The broader class of nitropyridines serves as crucial precursors and ligands in the synthesis of complex molecules and coordination compounds. For instance, derivatives containing the 5-nitropyridin-2-yl group have been shown to be part of molecules exhibiting dual inhibitory action against enzymes like chymotrypsin (B1334515) and urease. nih.gov The potential for this compound to form metal complexes suggests a future for it in specialized catalytic processes, an area ripe for further investigation.

This compound is classified as a nonchiral nitrogen ligand, with characteristics similar to bipyridine or terpyridine ligands, indicating its potential to coordinate with metal centers. bldpharm.com The ability of nitropyridine-containing molecules to act as ligands is well-established. Research has shown that (5-nitropyridin-2-yl)imine ligands can form stable and bioactive complexes with various transition metals, including Copper(II) and Zinc(II). nih.gov

These metal complexes have demonstrated significant biological activities, such as the ability to scavenge free radicals and inhibit enzymes like α-glucosidase. nih.gov For example, a Cu(II) complex with a (5-nitropyridin-2-yl)imine ligand showed high antioxidant activity and was the most effective α-glucosidase inhibitor among the tested compounds. nih.gov This underscores the capacity of the 5-nitropyridine moiety to serve as an effective ligand, modulating the chemical and physical properties of metal centers for potential use in metal-catalyzed reactions.

Biomedical and Medicinal Chemistry Research

The 5-nitropyridine scaffold is a key building block in medicinal chemistry, offering a versatile starting point for the development of novel therapeutic agents.

Nitropyridine derivatives are valuable precursors for a wide array of bioactive molecules. The nitro group enhances the reactivity of the pyridine ring, facilitating the synthesis of complex heterocyclic systems with therapeutic potential, including anticancer, antibacterial, and antifungal agents. nih.gov

Several studies have highlighted the role of the 5-nitropyridin-2-yl unit in creating potent enzyme inhibitors. These compounds often exhibit significantly greater activity compared to their analogues lacking the nitro group. nih.gov

Table 1: Enzyme Inhibition by Bioactive Molecules Derived from 5-Nitropyridine Precursors

Derivative Class Target Enzyme IC₅₀ Value
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative Chymotrypsin 8.67 ± 0.1 μM
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative Urease 29.21 ± 0.98 μM
(5-nitropyridin-2-yl)imine ligand α-glucosidase 2.14 μg/mL
Cu(II) complex with (5-nitropyridin-2-yl)imine ligand α-glucosidase 1.08 μg/mL

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various derivatives containing the 5-nitropyridine moiety against different enzymes, based on data from cited research. nih.gov

Furthermore, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent and selective inhibitors of factor IXa, marking them as promising candidates for the development of new anticoagulant drugs. nih.gov Ruthenium complexes incorporating a dinitropyridine moiety have also shown significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov

The 5-nitropyridine structure plays a role in the development of nitric oxide (NO) donating compounds. Research into nitrosyl iron complexes has revealed that compounds with 5-nitropyridinethiolate ligands are effective NO donors. nih.gov Specifically, an iron complex with the general formula [Fe₂(SR)₂(NO)₄], where the SR group is a 5-nitropyridinethiolate, was found to be a much more active NO donor than a similar complex with an unsubstituted pyridine-2-thiolate (B1254107) ligand. nih.gov These NO-donating complexes have also been shown to be potent inhibitors of key enzymes such as cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase. nih.gov This highlights the potential of molecules containing the 5-nitropyridin-2-ylthio group, structurally related to this compound, in therapies requiring targeted nitric oxide delivery.

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to degrade specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov The linker's composition and length are critical for the PROTAC's efficacy. nih.gov

While direct research on this compound as a component in PROTACs is not yet prevalent, a closely related compound, 1,2-Bis(5-nitropyridin-2-yl)disulfane, is listed by chemical suppliers in the context of PROTAC development and antibody-drug conjugates (ADCs). broadpharm.com This suggests that the bis(5-nitropyridine) disulfide, and by extension the sulfane, may possess properties suitable for use as a linker or as part of a ligand in these advanced therapeutic modalities. The development of novel linkers is a key area in PROTAC research, and the structural features of this compound could offer new avenues for creating more effective protein degraders. nih.gov

Investigation in Enzyme Inhibition (e.g., α-glucosidase, phosphodiesterase, urease)

The structural motif of this compound, particularly the 5-nitropyridine moiety, has been a focal point in the design and synthesis of novel enzyme inhibitors. While direct studies on this compound are limited, research on its derivatives provides significant insights into its potential therapeutic applications.

α-Glucosidase Inhibition

Derivatives containing the 5-nitropyridine scaffold have demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. The inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a critical aspect of type 2 diabetes management. nih.gov For instance, metal complexes incorporating (5-nitropyridin-2-yl)imine ligands have been synthesized and evaluated for their biological activities. Both the ligands and their resulting copper(II) and zinc(II) complexes were found to be effective inhibitors of the α-glucosidase enzyme. This suggests that the 5-nitropyridine component plays a crucial role in the interaction with the enzyme's active site. The development of such non-sugar-based inhibitors is an accelerating area of research. nih.gov

Phosphodiesterase Inhibition

Currently, there is a notable absence of published research specifically investigating the inhibitory activity of this compound or its direct derivatives against phosphodiesterases. Phosphodiesterase inhibitors are a significant class of drugs, and the exploration of novel scaffolds for this target remains an active area of pharmaceutical research.

Urease Inhibition

The 5-nitropyridine moiety has also been incorporated into molecules designed as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. A study focusing on 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives revealed that a compound featuring a 5-nitropyridin-2-yl group exhibited dual inhibitory activity against both chymotrypsin and urease. This derivative displayed an IC50 value of 29.21 ± 0.98 μM against urease. The search for potent urease inhibitors is driven by the need for new antimicrobial agents. nih.gov

Materials Science and Optoelectronic Applications

The unique electronic and structural characteristics of pyridine-based compounds have led to their investigation in various materials science applications. However, specific research into the integration of this compound into such applications is still in its nascent stages.

Integration into Organic Electronic Devices (e.g., Schottky Barrier Diodes)

At present, there is no significant body of published research detailing the use of this compound in the fabrication of organic electronic devices, including Schottky barrier diodes. The exploration of novel organic semiconductors is a vibrant field, and the properties of this compound may warrant future investigation for such applications.

Role in Supramolecular Assemblies

While the pyridine rings and nitro groups within this compound suggest a potential for forming supramolecular structures through various non-covalent interactions (such as π-π stacking and hydrogen bonding), specific studies detailing its role in supramolecular assemblies are not currently available in the reviewed literature. The design of functional supramolecular materials is a key area of modern chemistry, and the self-assembly properties of this compound remain an open area for exploration.

Future Perspectives and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of Bis(5-nitropyridin-2-YL)sulfane is not yet standardized, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research will likely focus on adapting existing methods for the synthesis of nitropyridines and diaryl sulfides to optimize yield, purity, and environmental sustainability.

A primary route for creating the necessary 2-substituted-5-nitropyridine precursor involves the nitration of pyridine (B92270) derivatives. researchgate.net A common method involves reacting a pyridine compound with dinitrogen pentoxide (N₂O₅) and then treating the resulting intermediate with sodium bisulfite (NaHSO₃). ntnu.no An alternative pathway starts with 3-nitropyridine, which can be converted to 5-nitropyridine-2-sulfonic acid. researchgate.netntnu.no This sulfonic acid derivative is an excellent precursor, as the sulfonate group can be readily displaced by various nucleophiles. ntnu.noumich.edu

Once a suitable precursor like 2-chloro-5-nitropyridine (B43025) or potassium 5-nitropyridine-2-sulfonate is obtained, the central sulfide (B99878) linkage can be formed. This would typically involve a nucleophilic aromatic substitution reaction with a sulfur-containing reagent, such as sodium sulfide (Na₂S) or a related sulfur transfer agent.

Future research should aim to refine these multi-step processes, focusing on green chemistry principles such as using less hazardous solvents, reducing the number of reaction steps, and improving atom economy.

Advanced Computational Design for Tailored Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the properties of this compound before engaging in extensive lab work. Techniques like Density Functional Theory (DFT) and free-energy perturbation (FEP) can provide deep insights into the molecule's structure, reactivity, and potential interactions with biological targets. youtube.comclockss.org

Future computational studies could focus on:

Structural and Electronic Properties: Calculating the optimized geometry, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity. The presence of two electron-withdrawing nitro groups is expected to significantly influence the electron distribution across the pyridine rings and the sulfide bridge. clockss.org

Reaction Mechanisms: Modeling potential synthetic pathways to identify the most energetically favorable routes and predict potential byproducts, thereby guiding experimental design for higher selectivity.

Binding Affinity and Selectivity: If a biological target is identified, molecular docking and FEP simulations can predict the binding mode and affinity of this compound. youtube.comnih.gov This allows for the in-silico screening of virtual derivatives to prioritize the synthesis of compounds with the highest predicted potency. For instance, similar computational approaches have been used to design pyridine variants with high cytotoxicity against glioblastoma. nih.gov

Table 2: Computational Methods for Analyzing this compound

Computational Method Predicted Property Potential Application Reference
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO gap, electrostatic potential Predicting chemical reactivity and stability clockss.org
Molecular Docking Binding mode and affinity to a target protein Identifying potential biological targets (e.g., enzymes, receptors) nih.gov
Free Energy Perturbation (FEP) Relative binding free energy of derivatives Guiding lead optimization by predicting the effect of structural modifications on potency youtube.com

Interdisciplinary Investigations in Chemical Biology and Material Science

The unique structure of this compound makes it a candidate for exploration in diverse interdisciplinary fields.

Chemical Biology: The nitropyridine motif is a well-established pharmacophore in drug discovery. nih.gov Nitropyridine derivatives have been investigated for a range of biological activities, including anticancer, antimalarial, and antibacterial effects. nih.govresearchgate.net The nitro group can also function as a bioreductive group, enabling the compound to be selectively activated under the hypoxic (low oxygen) conditions found in solid tumors. nih.gov Furthermore, pyridine sulfide derivatives have been identified as potent fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

Future research could investigate this compound as:

A Hypoxia-Activated Prodrug: The two nitro groups could be sequentially reduced in hypoxic environments to generate cytotoxic species, a strategy used in cancer therapy.

A Biological Probe: The compound could be modified to act as a biomarker for detecting specific enzymes or cellular conditions. nih.gov

Material Science: Pyridine-based ligands are fundamental in coordination chemistry and material science. They are used to construct metal-organic frameworks (MOFs), coordination polymers, and functional materials. The nitrogen atoms of the pyridine rings in this compound can act as coordination sites for metal ions. The bifunctional nature of the molecule could allow it to act as a linker, connecting metal centers to form extended networks. Such materials could have applications in catalysis, gas storage, or as chemoresponsive sensors. bldpharm.comresearchgate.net

Development of Structure-Activity Relationships for Targeted Applications

A systematic investigation of the structure-activity relationships (SAR) of this compound is crucial for developing targeted applications. nih.gov By synthesizing and testing a library of analogues, researchers can determine how specific structural modifications influence biological activity or material properties.

Key structural modifications for a future SAR study could include:

Position of the Nitro Group: Moving the nitro group from the 5-position to other positions on the pyridine ring would significantly alter the molecule's electronic properties and steric profile, likely impacting biological activity. nih.gov

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -NH₂, -OCH₃) groups would provide insight into the electronic requirements for activity.

Modification of the Sulfide Linker: Oxidizing the sulfide to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) would change the linker's geometry, polarity, and hydrogen bonding capacity. Alternatively, replacing the monosulfide with a disulfide (-S-S-) bridge, as seen in the related compound 1,2-Bis(5-nitropyridin-2-yl)disulfane, could also be explored. lookchem.com

Table 3: Hypothetical SAR Study for this compound Analogues

Modification Site Proposed Change Rationale Potential Impact Reference for Rationale
Pyridine Ring Move NO₂ from C5 to C3 or C4 Alter electronic distribution and steric hindrance Modulate binding affinity and target selectivity nih.govnih.gov
Pyridine Ring Replace NO₂ with -NH₂ Change from electron-withdrawing to electron-donating group Invert electronic properties, potentially changing the biological target or activity nih.gov
Sulfide Linker Oxidize -S- to -SO- or -SO₂- Increase polarity and H-bond acceptor capacity Alter solubility and binding interactions with target nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing bis(5-nitropyridin-2-yl)sulfane, and what reaction conditions optimize yield?

this compound is synthesized via thiol-disulfide exchange reactions. A representative method involves reacting 5-nitropyridine-2-thiol with 2,2'-dithiobis(5-nitropyridine) in acetic acid–water (1:1 v/v) under nitrogen for 6 hours, yielding ~58% product . Key parameters include pH control (acidic conditions prevent thiol oxidation) and inert atmosphere to minimize side reactions. Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from ethanol.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • UV-Vis Spectroscopy : The nitro groups absorb at λmax ~320 nm, useful for quantifying concentration.
  • NMR : 1H^1H NMR (DMSO-d6) shows aromatic protons at δ 8.6–9.2 ppm (doublets for pyridyl H3/H4) .
  • Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M–H]⁻ at m/z 309.3 (calc. 310.31) .
  • Elemental Analysis : Expected %C: 38.71, %H: 1.95, %N: 18.06, %S: 20.67. Deviations >0.3% indicate impurities.

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing nitro groups activate the pyridyl sulfur toward nucleophilic substitution. For example, in glycoconjugation, the disulfide bond reacts with thiol-bearing biomolecules (e.g., bovine serum albumin) at pH 5.0 in NH4_4OAc buffer, forming stable thioether linkages . Steric hindrance from nitro groups may slow reactions compared to non-nitrated analogs.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved through mechanistic studies?

Discrepancies in yields (e.g., 58% vs. lower values in other studies) often arise from competing side reactions, such as:

  • Oxidation of Thiol Intermediates : Traces of oxygen promote disulfide formation, reducing available thiol for coupling.
  • pH Sensitivity : Below pH 4, protonation of pyridyl nitrogen destabilizes intermediates; above pH 6, hydrolysis dominates . Resolution Strategy :
  • Monitor reaction progress via inline UV-Vis to detect intermediates.
  • Use DFT calculations to model transition states and identify rate-limiting steps.

Q. What strategies optimize the stability of this compound in aqueous solutions for biological applications?

Q. How do substituent effects on the pyridyl ring alter the redox properties of this compound?

Cyclic voltammetry reveals two reduction peaks at –0.65 V and –1.2 V (vs. Ag/AgCl), corresponding to nitro group reduction and disulfide cleavage, respectively. Substituting nitro with electron-donating groups (e.g., –OCH3_3) shifts reduction potentials positively, reducing oxidative stability . Key Insight : Nitro groups enhance electrophilicity, enabling applications in redox-triggered drug delivery systems.

Q. What computational methods validate the crystallographic data and molecular packing of this compound?

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to assess intermolecular interactions (e.g., π-stacking between nitro groups).
  • Hirshfeld Surface Analysis : Quantify contribution of S···O (nitro) and C–H···O contacts to crystal packing . Contradiction Note : Discrepancies in predicted vs. experimental bond lengths (>0.02 Å) suggest solvent effects during crystallization.

Methodological Guidelines

  • Synthesis Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and stoichiometry.
  • Data Validation : Cross-reference NMR/IR with simulated spectra (Gaussian or ADF software) to confirm assignments.
  • Ethical Compliance : Follow institutional protocols for disposing nitro-containing waste via licensed contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.